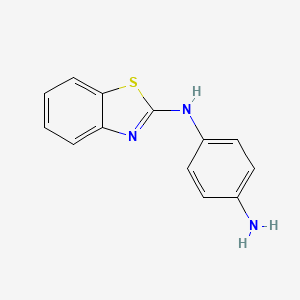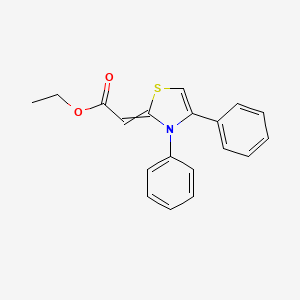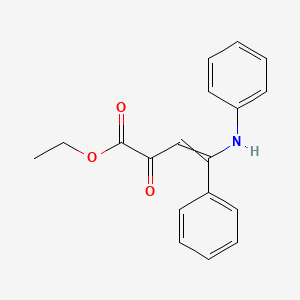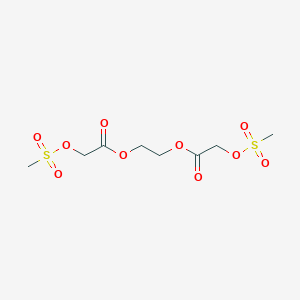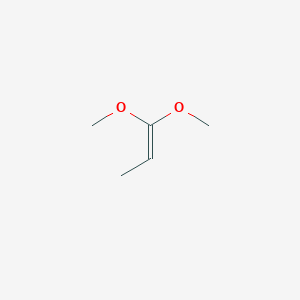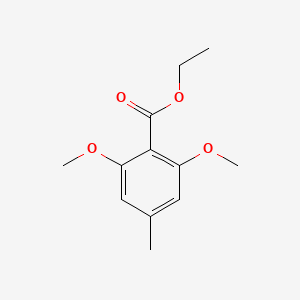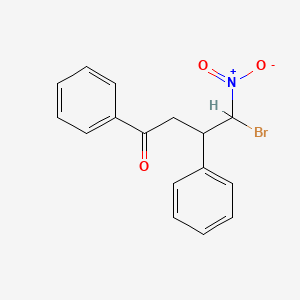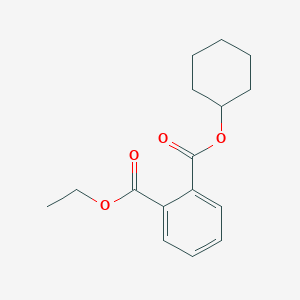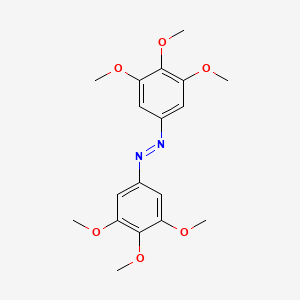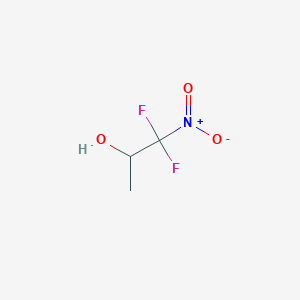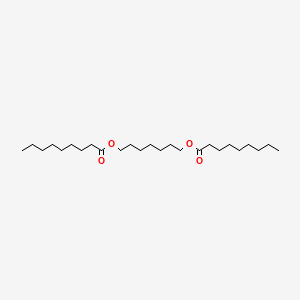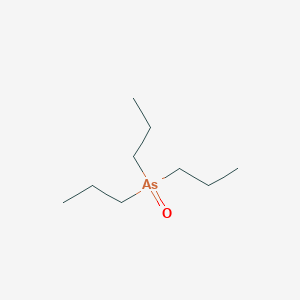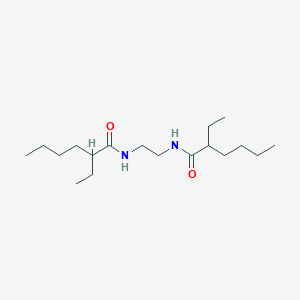
2-(2,4-Dimethylphenyl)-2-oxoethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester is an organic compound with a complex structure that includes a thiocyanate group, a phenyl ring with two methyl groups, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester typically involves the reaction of thiocyanic acid with 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The esterification process involves the nucleophilic attack of the alcohol on the thiocyanic acid, followed by the elimination of water to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thiocyanic acid and 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Thiocyanic acid and 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiocyanates.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocyanate derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, phenyl ester: Similar structure but with a phenyl group instead of the 2,4-dimethylphenyl group.
Thiocyanic acid, 2-methylphenyl ester: Similar structure with a single methyl group on the phenyl ring.
Thiocyanic acid, 4-methylphenyl ester: Similar structure with a methyl group at the para position on the phenyl ring.
Uniqueness
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other thiocyanate esters.
Propiedades
Número CAS |
6097-20-7 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
[2-(2,4-dimethylphenyl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C11H11NOS/c1-8-3-4-10(9(2)5-8)11(13)6-14-7-12/h3-5H,6H2,1-2H3 |
Clave InChI |
KTPJTUOASXQEEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CSC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



